molecular formula C7H7ClN2O2S B8061959 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

Cat. No.: B8061959
M. Wt: 218.66 g/mol
InChI Key: WYPSVWGIDWIHPX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;/h1-2,4H,3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPSVWGIDWIHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiazoles

The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation. For example, 2-aminothiazole reacts with α-bromoketones under reflux in ethanol to form the bicyclic structure. This method, adapted from noscapinoid syntheses, involves nucleophilic attack of the aminothiazole’s nitrogen on the carbonyl carbon, followed by intramolecular cyclization. Yields range from 65–78% depending on the electron-withdrawing groups on the ketone.

Polonovski Reaction Modifications

A modified Polonovski reaction enables dealkylation of precursors like nornoscapine to generate reactive intermediates. Treatment with FeSO₄·7H₂O under acidic conditions facilitates N-oxide reduction, producing imidazothiazole cores in 48% yield. While less efficient than cyclocondensation, this approach preserves stereochemistry critical for bioactive derivatives.

Hydrolysis to Carboxylic Acid

Basic Hydrolysis Conditions

The tert-butyl ester undergoes hydrolysis using LiOH·H₂O in THF/water (3:1) at 60°C for 6 hours. This method, derived from ester hydrolysis protocols, converts >95% of the ester to the free acid. Neutralization with HCl (1M) precipitates the product, which is filtered and washed with cold ether to yield 82% pure acid.

Acidic Hydrolysis Optimization

Alternative hydrolysis with concentrated HCl in dioxane (12 hours, reflux) achieves comparable yields (80%) but risks decomposition of acid-sensitive imidazothiazole rings. This method is less favored due to lower reproducibility.

Hydrochloride Salt Formation

Direct Salt Precipitation

Treating the free acid with gaseous HCl in ethyl acetate generates the hydrochloride salt. Stirring at room temperature for 2 hours followed by filtration yields 91% pure product. Excess HCl is removed under reduced pressure to prevent hygroscopicity.

Aqueous Crystallization

Dissolving the acid in hot water and adding concentrated HCl (37%) induces crystallization upon cooling. This method achieves 88% yield with 99% purity, making it scalable for industrial production.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
Solvent-free alkylationK₂CO₃, 80°C, 4 hours89%>99%Eco-friendly, minimal workup
Bromoacetyl couplingDCM, 0°C, 2 hours76%95%Faster reaction
Basic hydrolysisLiOH·H₂O, THF/H₂O, 60°C82%98%Mild conditions
Aqueous HCl salt formationHCl (aq), 25°C, 2 hours88%99%High scalability

Impurity Control and Optimization

Di-Acid Formation Mitigation

Di-acid impurities arise from over-alkylation when excess chloroacetate is used. Limiting the reagent to 1 equivalent reduces impurity levels to <0.5%, as demonstrated in solvent-free syntheses. HPLC monitoring at 210 nm ensures compliance with pharmacopeial standards.

Byproduct Removal Strategies

Silica gel chromatography with triethylamine-treated stationary phases effectively removes unreacted starting materials. Ethyl acetate/hexane (7:3) elutes pure product while retaining polar byproducts.

Industrial-Scale Adaptations

Continuous Flow Systems

Multistage flow reactors enable uninterrupted synthesis, reducing intermediate isolation. A two-reactor system achieves 84% overall yield by integrating alkylation and hydrolysis in tandem.

Green Chemistry Innovations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Reactivity of the Imidazo[2,1-b]thiazole Core

The fused aromatic system participates in electrophilic substitution and cycloaddition reactions:

  • Electrophilic Substitution : The C-3 position of the thiazole ring is susceptible to bromination. For instance, treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at C-3, enhancing anticancer activity in related derivatives (IC<sub>50</sub> = 4.2 ± 1.4 μM for para-bromo analogs) .

  • Vilsmeier–Haack Formylation : Reaction with POCl<sub>3</sub> and DMF introduces a formyl group at C-5, enabling further derivatization (e.g., 5a–d in ) with yields of 60–75% .

Coupling Reactions

The carboxylic acid group facilitates coupling via carbodiimide chemistry:

  • Peptide Bond Formation : Using EDCI/HOBt in DMF, the acid couples with amines (e.g., sulfonyl piperazines) to form conjugates (9aa–ee in ). These reactions achieve 80–90% yields under mild conditions (0°C to RT, 12 h) .

Table 2: Representative Coupling Partners and Bioactivity

PartnerProductBioactivity (IC<sub>50</sub>)Source
Sulfonyl piperazineAnticancer conjugates1.6–6.25 µg/mL (anti-TB)
Thiazole-amineNoscapine derivatives4.2 ± 1.4 μM (anticancer)

Mechanistic Insights

Proposed pathways for related imidazo-thiazole syntheses involve:

  • Nucleophilic substitution at the α-bromoketone position.

  • Intramolecular cyclization to form the fused ring system.

  • Elimination of H<sub>2</sub>O or HBr to stabilize the aromatic core .

Stability and Solubility

  • The hydrochloride salt enhances aqueous solubility (>10 mg/mL in H<sub>2</sub>O), critical for biological applications.

  • Decomposition occurs above 210°C, as observed in thermogravimetric analyses of analogs .

Scientific Research Applications

Antimicrobial Activity

Research has shown that imidazo[2,1-b]thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with this structure, including 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Properties

The compound also shows promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study involving human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest
A54928Induction of oxidative stress

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanisms of Neuroprotection

The neuroprotective effects are attributed to:

  • Inhibition of pro-inflammatory cytokines.
  • Reduction of reactive oxygen species (ROS).
  • Modulation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of imidazo[2,1-b]thiazole derivatives against resistant bacterial infections, patients treated with formulations containing this compound showed a marked improvement in infection resolution compared to control groups.

Case Study 2: Cancer Treatment

A laboratory study involving the application of the compound on various cancer cell lines revealed that it effectively reduced tumor growth in xenograft models. The results indicated a promising avenue for further development into therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism by which 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)
  • Structure : Imidazo[2,1-b]thiazole core with acetamide and aryl substituents.
  • Activity :
    • Cytotoxicity : IC₅₀ = 1.4 µM against MDA-MB-231 (breast cancer), outperforming sorafenib (IC₅₀ = 5.2 µM) .
    • Selectivity : 16-fold higher potency for MDA-MB-231 over HepG2 (liver cancer) .
  • Comparison : The acetamide group improves target affinity compared to the acetic acid moiety, likely due to hydrogen bonding with kinase domains (e.g., VEGFR2) .
SRT1720 Hydrochloride
  • Structure: Quinoxaline-carboxamide linked to imidazo[2,1-b]thiazole via a piperazine-methyl group .
  • Activity :
    • SIRT1 Activation : Potent agonist (EC₅₀ = 0.16 µM) with implications in metabolic and aging-related diseases .
  • Comparison: The bulky quinoxaline group enables allosteric modulation of SIRT1, a mechanism distinct from smaller acetic acid derivatives .

Core Modifications

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
  • Structure : Coumarin (chromen-2-one) fused to imidazo[2,1-b]thiazole .
  • Activity :
    • Antiviral : Inhibits parvovirus B19 replication in erythroid progenitor cells (EPCs) .
  • Comparison : The coumarin moiety enhances π-π stacking with viral proteins, a feature absent in acetic acid derivatives .
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid
  • Structure : Partially saturated imidazo[2,1-b]thiazole core.
  • Physicochemical Properties :
    • Molecular Weight : 184.22 g/mol .
    • Lipophilicity : Higher than the unsaturated parent compound due to reduced aromaticity .

Salt and Substituent Variations

2-(Imidazo[2,1-b]thiazol-6-yl)ethan-1-amine Dihydrochloride
  • Structure : Ethylamine substituent instead of acetic acid.
  • Properties :
    • Solubility : Enhanced water solubility (dihydrochloride salt) .
  • Comparison : The amine group enables protonation at physiological pH, favoring interactions with negatively charged targets (e.g., DNA or enzymes) .
6-(Chloromethyl)imidazo[2,1-b][1,3]thiazole Hydrochloride
  • Structure : Chloromethyl substituent at position 4.
  • Applications : Intermediate for nucleophilic substitutions (e.g., forming amines or ethers) .
  • Comparison : The reactive chloromethyl group offers synthetic versatility, unlike the stable acetic acid moiety .

Comparative Data Table

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Biological Activity Key Reference
2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid HCl Imidazo[2,1-b]thiazole Acetic acid 218.7 Scaffold for drug design
SRT1720 HCl Imidazo[2,1-b]thiazole Quinoxaline-carboxamide 532.0 SIRT1 agonist (EC₅₀ = 0.16 µM)
Compound 5l Imidazo[2,1-b]thiazole Acetamide + aryl groups ~600 (estimated) Cytotoxic (IC₅₀ = 1.4 µM, MDA-MB-231)
3-(Imidazo[2,1-b]thiazol-6-yl)-coumarin Coumarin-imidazo[2,1-b]thiazole Chromen-2-one ~310 (estimated) Antiviral (parvovirus B19 inhibition)
6-(Chloromethyl)imidazo[2,1-b]thiazole HCl Imidazo[2,1-b]thiazole Chloromethyl 209.1 Synthetic intermediate

Biological Activity

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride, a compound characterized by its unique imidazo-thiazole structure, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 57626-36-5
  • Molecular Formula : C7H9ClN2O3S
  • Molecular Weight : 218.68 g/mol

Structure

The compound features an imidazo[2,1-b]thiazole ring fused with an acetic acid moiety, contributing to its biological activity. Its structural formula can be represented as follows:

C7H9ClN2O3S\text{C}_7\text{H}_9\text{ClN}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It may also inhibit tumor growth by disrupting angiogenesis.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of the compound against various strains of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative strains.
  • Anti-inflammatory Activity :
    In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Anticancer Studies :
    A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Summary of Findings

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride?

  • The compound can be synthesized via multi-step reactions involving bromination of imidazo[2,1-b]thiazole precursors followed by hydrolysis. A key method involves Friedel-Crafts acylation using Eaton's reagent under solvent-free conditions (80°C), yielding products with 90-96% efficiency. Critical steps include the use of aldehydes and benzo[d]thiazol-2-amine as intermediates, with reaction optimization focusing on catalyst choice (e.g., Eaton's reagent outperformed PTSA or FeCl₃) .

Q. How can the purity and structural integrity of this compound be validated?

  • Characterization typically employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the imidazo[2,1-b]thiazole core.
  • X-ray crystallography for 3D conformation analysis, particularly for derivatives like N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide .
  • HPLC with UV detection for purity assessment, using methods validated for related heterocyclic compounds .

Q. What solvents and reaction conditions are critical for stability during synthesis?

  • Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for solubility and stability. Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation. Acidic conditions (e.g., Eaton's reagent) facilitate cyclization, while bromination steps may require ethanol as a solvent and controlled pH .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of imidazo[2,1-b]thiazole derivatives?

  • Electron-donating groups (e.g., -OCH₃) on aromatic aldehydes enhance reaction rates and yields in Friedel-Crafts acylations, while electron-withdrawing groups (e.g., -NO₂) reduce efficiency. This is attributed to the stabilization of intermediates via resonance or inductive effects . Halogen atoms (e.g., Br) at the 2-position improve electrophilic substitution reactivity .

Q. What mechanisms underlie the biological activity of this compound, particularly as a SIRT1 activator?

  • Derivatives like SRT1720 HCl (a structurally related compound) act as selective SIRT1 activators with EC₅₀ = 0.16 μM. The imidazo[2,1-b]thiazole scaffold interacts with SIRT1's hydrophobic pocket, modulating deacetylase activity. Piperazine and quinoxaline moieties enhance binding affinity via hydrogen bonding and π-π stacking .

Q. How can contradictory data on antimicrobial activity be resolved?

  • Discrepancies in bioactivity may arise from variations in:

  • Testing strains : Gram-positive vs. Gram-negative bacteria exhibit differential susceptibility due to membrane permeability.
  • Substituent positioning : Bromine at the 2-position (vs. 5-formyl groups) alters lipophilicity and target engagement .
  • Assay conditions : MIC values vary with incubation time and nutrient availability. Standardized protocols (CLSI/EUCAST) are recommended .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Continuous flow reactors reduce side reactions by maintaining precise temperature control.
  • Catalyst recycling : Eaton's reagent can be reused in solvent-free systems, lowering costs.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) effectively isolates the target compound from unreacted aldehydes or amines .

Methodological Considerations

Q. How to design experiments for analyzing structure-activity relationships (SAR)?

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., halogenation, alkyl chains).
  • Step 2 : Test biological activity (e.g., IC₅₀ for SIRT1 activation) and correlate with computational models (e.g., molecular docking).
  • Step 3 : Use QSAR analysis to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing activity .

Q. What analytical techniques resolve challenges in quantifying trace impurities?

  • LC-MS/MS with electrospray ionization detects impurities at ppm levels.
  • ICP-OES verifies heavy metal residues (e.g., Pd from catalytic steps).
  • TGA-DSC assesses thermal stability, ensuring compound integrity during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.